N-methylpyrazolo[1,5-a]pyridin-2-amine;hydrochloride
CAS No.:
Cat. No.: VC18826587
Molecular Formula: C8H10ClN3
Molecular Weight: 183.64 g/mol
* For research use only. Not for human or veterinary use.
![N-methylpyrazolo[1,5-a]pyridin-2-amine;hydrochloride -](/images/structure/VC18826587.png)
Specification
Molecular Formula | C8H10ClN3 |
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Molecular Weight | 183.64 g/mol |
IUPAC Name | N-methylpyrazolo[1,5-a]pyridin-2-amine;hydrochloride |
Standard InChI | InChI=1S/C8H9N3.ClH/c1-9-8-6-7-4-2-3-5-11(7)10-8;/h2-6H,1H3,(H,9,10);1H |
Standard InChI Key | YMGKGJWXMNPSKK-UHFFFAOYSA-N |
Canonical SMILES | CNC1=NN2C=CC=CC2=C1.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound has the molecular formula C₈H₁₀ClN₃ and a molecular weight of 183.64 g/mol . Its structure consists of a pyrazolo[1,5-a]pyridine core substituted with a methylamine group at position 2, protonated as a hydrochloride salt. Key identifiers include:
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IUPAC Name: N-Methylpyrazolo[1,5-a]pyridin-2-amine hydrochloride
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SMILES: CNC1=NN2C=CC=CC2=C1.Cl
The crystalline structure is stabilized by ionic interactions between the protonated amine and chloride counterion, a common feature in hydrochloride salts that enhances solubility in polar solvents.
Synthesis and Reaction Pathways
Optimization Challenges
Key challenges include regioselectivity during cyclocondensation and avoiding over-alkylation during methylation. The use of polar solvents (e.g., ethanol) and oxygen-rich atmospheres has been shown to improve yields in related syntheses . For instance, reactions conducted under O₂ at 130°C achieved yields up to 94% for analogous pyrazolo[1,5-a]pyridines .
Physicochemical Properties
Spectral Data
While experimental data for this compound are scarce, related analogs exhibit characteristic spectral features:
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IR Spectroscopy: Strong absorption bands for NH₂ (3300–3325 cm⁻¹), CN (2216 cm⁻¹), and CO (1701 cm⁻¹) .
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¹H NMR: Methyl groups resonate at δ 1.29–1.32 ppm (triplet, J = 7.2 Hz), with aromatic protons appearing as multiplets between δ 7.13–8.20 ppm .
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Mass Spectrometry: Molecular ion peaks (M⁺) at m/z 320–354, consistent with halogenated derivatives .
Solubility and Stability
As a hydrochloride salt, the compound is expected to exhibit high solubility in water and polar aprotic solvents (e.g., DMSO, ethanol). Stability under ambient conditions is likely comparable to related pyrazolo[1,5-a]pyridines, which are stable at room temperature but may degrade under strong acidic or basic conditions.
Future Directions
Research Opportunities
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Therapeutic Testing: Evaluate anti-microbial and anti-cancer activity in vitro.
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Formulation Studies: Develop nanoparticle-based delivery systems to enhance bioavailability.
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Structural Modifications: Introduce fluorinated or chiral centers to optimize pharmacokinetics .
Industrial Applications
Potential uses span:
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